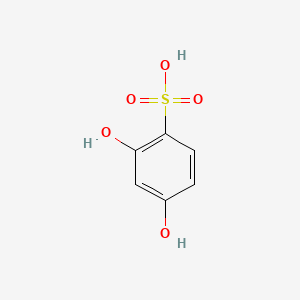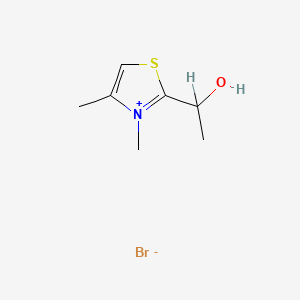
2-HE-Dmt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-HE-Dmt is an organic compound that belongs to the thiazolium family It is characterized by the presence of a thiazole ring substituted with a hydroxyethyl group at the alpha position and two methyl groups at the 3 and 4 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-HE-Dmt typically involves the reaction of 3,4-dimethylthiazole with an alpha-hydroxyethylating agent in the presence of a brominating agent. The reaction conditions often include a solvent such as methanol or ethanol, and the reaction is carried out at a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
化学反応の分析
Types of Reactions
2-HE-Dmt undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
科学的研究の応用
2-HE-Dmt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an enzyme inhibitor or activator.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of 2-HE-Dmt involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with target molecules, while the thiazolium ring can participate in various chemical interactions. These interactions can modulate the activity of enzymes or other proteins, leading to the compound’s observed effects .
類似化合物との比較
Similar Compounds
2-(alpha-Hydroxyethyl)thiamine diphosphate: A thiamine derivative with similar structural features but different functional groups.
3,4-Dimethylthiazole: The parent compound without the hydroxyethyl group.
Thiamine (Vitamin B1): A related compound with a thiazole ring and important biological functions.
Uniqueness
2-HE-Dmt is unique due to its specific substitution pattern and the presence of both hydroxyethyl and bromide groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications .
特性
CAS番号 |
51169-57-4 |
|---|---|
分子式 |
C7H12BrNOS |
分子量 |
238.15 g/mol |
IUPAC名 |
1-(3,4-dimethyl-1,3-thiazol-3-ium-2-yl)ethanol;bromide |
InChI |
InChI=1S/C7H12NOS.BrH/c1-5-4-10-7(6(2)9)8(5)3;/h4,6,9H,1-3H3;1H/q+1;/p-1 |
InChIキー |
RLTJVQZAYRRZOI-UHFFFAOYSA-M |
SMILES |
CC1=CSC(=[N+]1C)C(C)O.[Br-] |
正規SMILES |
CC1=CSC(=[N+]1C)C(C)O.[Br-] |
同義語 |
2-(alpha-hydroxyethyl)-3,4-dimethylthiazolium 2-(alpha-hydroxyethyl)-3,4-dimethylthiazolium bromide 2-HE-DMT |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



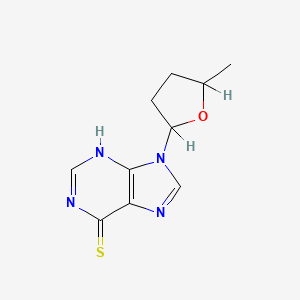
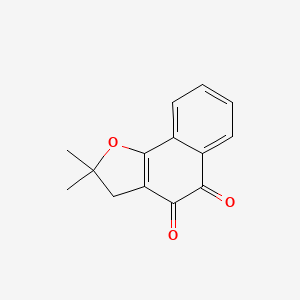

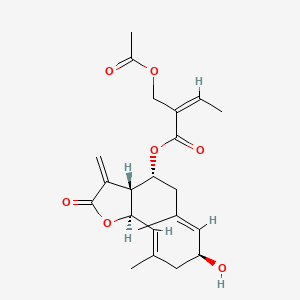
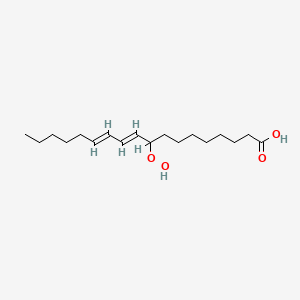
![[(E,2S,3R)-2-(docosanoylamino)-3-hydroxyoctadec-4-enyl] dihydrogen phosphate](/img/structure/B1239011.png)
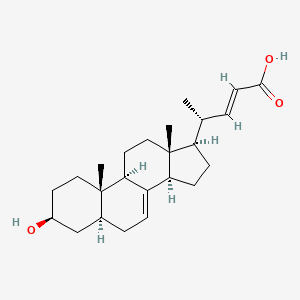
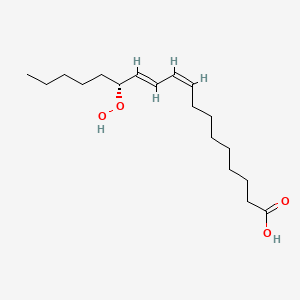
![2-[[Oxo-(5-propyl-3-isoxazolyl)methyl]amino]benzoic acid methyl ester](/img/structure/B1239016.png)

![5-chloro-2-methoxy-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-propan-2-ylbenzamide](/img/structure/B1239018.png)
